molecular formula C21H21N3O3S2 B298099 4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide

4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide

Cat. No. B298099
M. Wt: 427.5 g/mol
InChI Key: FHRFZHBQPGFHER-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Thioflavin T, and it has been used in various applications, including the detection of amyloid fibrils and the study of protein aggregation.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide involves its ability to bind to amyloid fibrils. This binding results in a change in the fluorescence properties of the compound, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide are not well understood. However, studies have shown that the compound does not have any significant toxicity or adverse effects on cells or tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide in lab experiments is its ability to bind to amyloid fibrils, which makes it a valuable tool in the study of protein aggregation. However, the limitations of this compound include its high cost and the need for specialized equipment and techniques to detect its fluorescence properties.

Future Directions

There are several future directions for the use of 4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide in scientific research. These include the development of new methods for detecting amyloid fibrils, the study of protein aggregation in different disease models, and the development of therapies for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential use in other applications.

Synthesis Methods

The synthesis of 4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide is a complex process that involves several steps. The first step is the synthesis of 2-(2-thienylmethylene)hydrazinecarboxamide, which is then reacted with 4-methylbenzenesulfonyl chloride to obtain the intermediate product. This intermediate is then reacted with 4-methylphenylhydrazine and acetic anhydride to obtain the final product.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide has been widely used in scientific research for its ability to bind to amyloid fibrils. This property has made it a valuable tool in the study of protein aggregation and the development of therapies for diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-methyl-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H21N3O3S2/c1-16-5-9-18(10-6-16)24(29(26,27)20-11-7-17(2)8-12-20)15-21(25)23-22-14-19-4-3-13-28-19/h3-14H,15H2,1-2H3,(H,23,25)/b22-14+

InChI Key

FHRFZHBQPGFHER-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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